2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both diazaspiro and isothiazole components. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. The presence of the isothiazole ring enhances its chemical properties and biological interactions, making it a valuable subject for research.
The compound is classified under the category of spirocyclic compounds, which are characterized by a spiro connection between two or more rings. Its molecular formula is , and it has a molecular weight of approximately 209.31 g/mol. The compound's CAS number is 646056-05-5, which aids in its identification in chemical databases and literature.
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- typically involves multi-step organic synthesis techniques. A common method includes the cyclization of suitable precursors containing necessary functional groups to form the spirocyclic structure.
Key steps in the synthesis may involve:
In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and reduce costs .
The molecular structure of 2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- features a spiro connection that links a nonane framework with an isothiazole moiety. The structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.31 g/mol |
IUPAC Name | 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole |
InChI Key | JMYPRDVXIGOHBL-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCN(C2)C3=CC=NS3)NC1 |
The unique arrangement of atoms confers distinct chemical properties that are significant for biological activity .
The compound can undergo various chemical reactions, including:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions such as solvent choice and pH are crucial for achieving desired outcomes .
The mechanism of action for 2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- involves its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or modulate receptor activity by binding to active sites or influencing receptor proteins. This interaction can lead to significant biological effects such as decreased cell proliferation or increased apoptosis in cancer cells .
The physical properties of 2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- include:
Chemical properties include reactivity with various reagents under controlled conditions, making it suitable for diverse applications in synthetic chemistry.
Relevant data from studies indicate that similar compounds exhibit significant biological activities, particularly in cancer treatment .
2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- has potential applications in several scientific fields:
The 2,7-diazaspiro[4.4]nonane framework represents a privileged structural motif in contemporary drug design characterized by two nitrogen-containing rings connected through a central spiro carbon atom. This configuration generates significant three-dimensional complexity due to the orthogonal orientation of the two rings, effectively reducing molecular planarity compared to flat aromatic systems [2]. The quaternary spiro carbon atom imposes substantial conformational constraints, locking the ring systems in defined spatial arrangements that minimize entropic penalties upon binding to biological targets [2]. This inherent rigidity allows medicinal chemists to pre-organize functional groups into bioactive conformations, significantly enhancing binding affinity for complementary receptor sites [4].
A critical pharmaceutical advantage of this scaffold lies in its ability to improve physicochemical properties. Spirocyclic compounds generally exhibit higher fractions of sp³-hybridized carbon atoms (Fsp³), correlating with enhanced aqueous solubility and improved metabolic stability profiles [2]. Research demonstrates that molecules with Fsp³ > 0.42 show increased probability of clinical development success, primarily due to superior pharmacokinetic properties [2]. The diazaspiro[4.4]nonane system specifically contributes to lower lipophilicity (log D) when incorporated into molecular structures, as evidenced in optimization studies of melanin-concentrating hormone receptor 1 (MCHr1) antagonists where spirocyclic analogs demonstrated reduced log D values compared to morpholine-containing counterparts [2].
The structural versatility of the diazaspiro[4.4]nonane core enables diverse synthetic modifications at both nitrogen atoms and the carbon positions, allowing precise molecular property tuning. This adaptability is exemplified in several therapeutic contexts:
Table 1: Therapeutic Applications of Diazaspiro[4.4]nonane Derivatives
Therapeutic Area | Target Protein | Biological Effect | Structural Modification |
---|---|---|---|
Oncology | Menin-MLL | Protein-protein interaction inhibition | N-functionalization with aromatic systems [5] |
Central Nervous System | Dopamine Receptors | Neuromodulation | N-aryl substitution patterns [4] |
Metabolic Disorders | Undisclosed | Antidiabetic activity | Carboxylate functionalization [5] |
Enzyme Inhibition | SHP2 | Allosteric inhibition | Spiro fusion with heterocycles [2] |
The scaffold has demonstrated particular utility in central nervous system drug discovery where molecular three-dimensionality correlates with improved blood-brain barrier penetration [4]. Patent literature describes N-aryl diazaspiro[4.4]nonane derivatives as modulators of neurotransmitter systems, specifically highlighting their potential for treating dopaminergic dysfunction [4]. Additionally, in oncology applications, the scaffold forms the structural basis for menin-MLL interaction inhibitors under investigation for acute leukemias with MLL gene translocations [5].
Isothiazole represents a five-membered heteroaromatic system containing nitrogen and sulfur atoms that confers distinct electronic properties and hydrogen bonding capabilities to bioactive molecules. The 5-position of the isothiazole ring offers a strategic vector for molecular diversification due to its synthetic accessibility and minimal steric interference with the heterocycle's recognition elements [4]. The electron-deficient character of the isothiazole nucleus facilitates π-stacking interactions with electron-rich biological targets while the sulfur atom provides metabolic stability compared to more oxidation-prone heterocycles like thiophene [2].
The isothiazole moiety serves as a versatile bioisostere for carboxylic acid functionalities and other planar heterocyclic systems, effectively modulating polarity while maintaining target engagement. This bioisosteric replacement strategy was successfully employed in optimizing PARP inhibitors, where spirocyclic substitutions improved selectivity profiles despite minor potency reductions [2]. The heterocycle's hydrogen bond acceptance capacity primarily through the ring nitrogen atom enables specific interactions with enzyme active sites, particularly kinase domains where such interactions are critical for inhibitory activity [5].
The dipole moment orientation across the isothiazole ring creates an electronic gradient that complements the electrostatic potential of many protein binding pockets. This characteristic has been exploited in kinase inhibitor design where molecular recognition often depends on complementary electrostatic interactions [5]. Furthermore, the relatively low molecular weight of the isothiazole moiety (85 g/mol) makes it an efficient structural component for maintaining favorable ligand efficiency metrics when incorporated into complex molecular architectures [2].
Table 2: Bioactive Properties Associated with Isothiazole Positional Variation
Substitution Position | Electronic Effects | Spatial Orientation | Common Biological Roles |
---|---|---|---|
5-position | Moderate electron-withdrawing | Projection away from heteroatoms | Target engagement vector |
4-position | Electron-donating | Adjacent to sulfur | Metabolic susceptibility |
3-position | Variable | Near ring nitrogen | Hydrogen bond donation |
The strategic integration of the 2,7-diazaspiro[4.4]nonane core with the 5-isothiazolyl moiety represents a rational approach to address multifactorial structure-activity relationship challenges in drug discovery. This hybrid architecture synergistically combines the conformational restraint of the spirocyclic system with the directional recognition elements of the isothiazole heterocycle [2] [5]. The design specifically targets protein complexes with extended binding interfaces that require both three-dimensional shape complementarity and specific heteroaromatic interactions for high-affinity binding [5].
Protein-protein interactions (PPIs) present particularly compelling targets for this hybrid scaffold. PPIs such as the menin-MLL interface involve large contact surfaces (often >1500 Ų) with complex topology that traditionally challenge small molecule inhibition [5]. The diazaspiro[4.4]nonane component provides the necessary structural rigidity and globularity to engage shallow hydrophobic pockets, while the isothiazole moiety delivers targeted polar interactions with key amino acid residues at the interaction interface [5]. This dual approach was validated in menin-MLL inhibitors where spirocyclic cores demonstrated low nanomolar disruption of this therapeutically relevant PPI [5].
The synthetic accessibility of both structural components facilitates efficient molecular property optimization. Protected derivatives such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8) serve as versatile intermediates for N-functionalization [7] [9] . Similarly, 5-substituted isothiazoles are readily incorporated through palladium-catalyzed cross-coupling, nucleophilic substitution, or other established heterocyclic reactions [4]. This synthetic tractability enables systematic exploration of structure-activity relationships while maintaining favorable drug-like properties throughout optimization campaigns.
The hybrid architecture specifically addresses compound attrition challenges through balanced modulation of multiple parameters:
Evidence supporting this design rationale comes from multiple drug discovery programs where spirocyclic-heteroaryl hybrids demonstrated improved cellular efficacy and pharmacokinetic profiles compared to non-hybrid analogs. In SHP2 inhibitors, spirocyclic variants maintained protein inhibitory potency while significantly enhancing cellular activity [2]. Similarly, spirocyclic substitutions in PARP inhibitors dramatically improved selectivity profiles despite modest reductions in primary target potency [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7